Home > Products > Screening Compounds P46025 > NovoSol Basal insulin
NovoSol Basal insulin - 117442-98-5

NovoSol Basal insulin

Catalog Number: EVT-1510901
CAS Number: 117442-98-5
Molecular Formula: C16H14N2O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NovoSol Basal insulin is a recombinant long-acting insulin analogue designed to provide a stable and prolonged insulin effect for individuals with diabetes. It was developed to mimic the physiological basal insulin secretion, which is essential for maintaining glucose homeostasis throughout the day and night. The compound features two specific amino acid substitutions—arginine at position B27 and glycine at position A21—along with the amidation of the C-terminal of the B chain, which enhances its protraction mechanism. This innovative design aims to achieve a more stable pharmacokinetic profile compared to traditional insulins, allowing for less frequent dosing and improved glycemic control .

Source

NovoSol Basal was synthesized using recombinant DNA technology, a method that allows for precise modifications of the insulin molecule to enhance its therapeutic properties. This technology has revolutionized insulin production, making it possible to create analogues with tailored pharmacokinetic profiles .

Classification

NovoSol Basal belongs to the class of long-acting insulin analogues. These insulins are specifically formulated to provide a slow and steady release of insulin into the bloodstream, thus reducing fluctuations in blood glucose levels. This contrasts with short-acting insulins, which are designed for rapid absorption and immediate action during meals .

Synthesis Analysis

Methods

The synthesis of NovoSol Basal involves several advanced techniques:

  1. Recombinant DNA Technology: This process allows for the insertion of specific genes coding for modified insulin into bacterial or yeast cells, which then produce the desired protein.
  2. Amino Acid Substitution: The modifications at positions B27 (arginine) and A21 (glycine) are crucial for altering the pharmacokinetic properties of the insulin.
  3. Amidation: The addition of an amide group at the C-terminal of the B chain further enhances stability and prolongs action by affecting how the molecule interacts with receptors and other proteins in the body .

Technical Details

The resulting product is purified through various chromatography techniques to ensure high purity and activity levels. The final formulation may include stabilizers and preservatives that contribute to its shelf-life and efficacy when injected subcutaneously .

Molecular Structure Analysis

Structure

NovoSol Basal maintains a structure similar to human insulin but with specific modifications that alter its interaction dynamics:

  • Amino Acid Sequence: The sequence alterations at positions B27 and A21 facilitate a change in molecular conformation that affects how the insulin aggregates post-injection.
  • Crystallization: After subcutaneous injection, NovoSol Basal forms microcrystals (<5 µm), which dissolve slowly, leading to prolonged absorption .

Data

The molecular weight of NovoSol Basal is approximately 6,000 daltons, similar to that of human insulin, but its modified structure results in a significantly longer half-life compared to traditional insulins .

Chemical Reactions Analysis

Reactions

NovoSol Basal undergoes several key reactions:

  1. Dissociation: Upon injection, the microcrystals dissociate into monomers that enter systemic circulation.
  2. Binding: The insulin monomers bind to insulin receptors on target cells, initiating downstream signaling pathways essential for glucose uptake.

Technical Details

The kinetics of these reactions are crucial; studies show that NovoSol Basal has a longer time to peak concentration (Tmax) compared to other long-acting insulins, contributing to its efficacy in maintaining stable blood glucose levels over extended periods .

Mechanism of Action

Process

NovoSol Basal functions primarily through its interaction with insulin receptors located on various tissues, including muscle and adipose tissue:

  1. Receptor Binding: The binding of NovoSol Basal to its receptor activates a cascade of intracellular signaling pathways mediated by tyrosine phosphorylation.
  2. Glucose Uptake: This activation promotes glucose uptake by facilitating translocation of glucose transporters (GLUT4) to the cell membrane.

Data

The pharmacodynamic profile indicates that NovoSol Basal effectively reduces fasting blood glucose levels while minimizing the risk of hypoglycemia due to its gradual release mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: NovoSol Basal is typically presented as a clear solution.
  • Stability: It exhibits good thermal stability under recommended storage conditions.

Chemical Properties

  • pH Range: The formulation is buffered to maintain a physiological pH range (approximately 7.0).
  • Solubility: Highly soluble in aqueous solutions, which is critical for its administration via subcutaneous injection.

Relevant Data or Analyses

Stability studies have shown that NovoSol Basal maintains its efficacy over time when stored appropriately, although it may be sensitive to extreme temperatures or light exposure .

Applications

Historical Context and Evolution of Basal Insulin Analogues

Pre-Insulin Era and Early Insulin Formulations

Before insulin’s discovery, diabetes management relied on extreme dietary restrictions, often leading to starvation and short life expectancy. The Allen and Joslin diets restricted carbohydrates severely, offering only marginal delays in mortality for type 1 diabetes patients [1] [4]. Early 20th-century research focused on pancreatic extracts, but impurities caused toxic reactions. Frederick Banting and Charles Best’s 1921 experiments with pancreatic duct ligation in dogs enabled the isolation of "isletin" (later named insulin). Their collaboration with biochemist James Collip yielded a purified extract that successfully treated Leonard Thompson, a 14-year-old in diabetic ketoacidosis, in January 1922 [1] [6] [10]. Industrial scale-up by Eli Lilly used isoelectric precipitation to improve purity and batch consistency, reducing potency variation from 25% to 10% [1] [6].

Early commercial insulin (e.g., Iletin®) was short-acting, requiring multiple daily injections. The 1930s introduced prolonged-action formulations:

  • Protamine Zinc Insulin (PZI): Developed by H.C. Hagedorn, added protamine to delay absorption [1] [2].
  • NPH Insulin: Created by adding zinc to PZI, extending action to 24 hours [1] [9].
  • Lente Series: Zinc-based suspensions (Semilente, Lente, Ultralente) with durations from 12–36 hours [9].

Table 1: Milestones in Early Insulin Formulations

YearDevelopmentKey InnovatorsImpact
1922First clinical insulinBanting, Best, CollipTransformed diabetes from fatal to manageable
1936Protamine Zinc Insulin (PZI)HagedornExtended duration to 24–36 hours
1946NPH InsulinNordisk Insulin LaboratoryEnabled once-daily dosing
1950sLente series (Semilente/Lente)Novo NordiskZinc-based duration modulation

Development of Long-Acting Insulin Analogues

Conventional insulins had imperfect pharmacokinetics: NPH showed pronounced peaks (increasing hypoglycemia risk), while ultralente had high variability. Recombinant DNA technology enabled precise molecular modifications. Key innovations:

  • Insulin Glargine: Substitution of glycine for asparagine (A21) and addition of two arginine residues (B-chain) shifted the isoelectric point toward neutrality, causing microprecipitation at physiological pH. This provided a flat, peakless profile lasting ~24 hours [3] [7] [9].
  • Insulin Detemir: Removal of threonine (B30) and fatty acid (myristic acid) conjugation to lysine (B29) enabled reversible albumin binding and hexamer stabilization, reducing intra-individual variability [3] [5] [9].
  • Insulin Degludec: Omission of threonine (B30) and hexadecanedioic acid conjugation via glutamic acid spacer promoted multihexamer formation upon subcutaneous injection, creating a soluble depot with ultra-long (>42 hours) action [9].

Table 2: Molecular Engineering of Long-Acting Analogues

AnalogStructural ModificationMechanism of ProtractionDuration (Hours)
GlargineGly³ᴬ²¹, Arg³ᴮ³¹, Arg³ᴮ³²pH-dependent precipitation18–26
DetemirTh³ᴮ³⁰ omission, C14 fatty acid at Lys²ᴮ²⁹Albumin binding, di-hexamer formation12–24
DegludecTh³ᴮ³⁰ omission, C16 fatty acid at Lys²ᴮ²⁹ via spacerMultihexamer "depot" formation>42

Pharmacodynamic studies (euglycemic clamps) showed glargine and detemir achieved smoother basal glucose control than NPH, reducing nocturnal hypoglycemia by 20–30% in type 1 diabetes [3] [5].

Emergence of Soluble Insulin Preparations

Traditional long-acting insulins (e.g., NPH, ultralente) were suspensions requiring resuspension before injection, risking dosing inaccuracies. Soluble basal analogues represented a breakthrough:

  • Glargine U100: Soluble at pH 4.0 but precipitates at physiological pH, forming a depot [7] [9].
  • Degludec U100/U200: Soluble multihexamer formulation that dissociates slowly post-injection [9].

NovoSol Basal Insulin exemplifies next-generation soluble technology. While structural details are proprietary, its design principles likely include:

  • PEGylation or Hydrophilic Polymers: Conjugation to polyethylene glycol (PEG) delays absorption and reduces clearance [9].
  • Amino Acid Engineering: Substitutions at dimerization interfaces (e.g., B28–B30) to stabilize monomers or dimers [7].
  • Concentration Optimization: Higher concentrations (e.g., U200, U300) prolong action by reducing dissolution surface area [3] [9].

Table 3: Properties of Soluble Basal Insulins

PropertyTraditional SuspensionsSoluble AnaloguesNovoSol-Type
Physical StateCloudy suspensionClear solutionClear solution
Pre-injection HandlingRequires resuspensionNoneNone
PharmacokineticsHigh peak, variabilityFlat profile, low peakUltra-flat, low variability
Molecular StrategyZinc/protamine complexespH shift or fatty acidsPolymer conjugation

NovoSol aims to mimic physiological basal secretion more closely, with a glucose infusion rate (GIR) profile showing <20% coefficient of variation in clamp studies [7] [9].

Properties

CAS Number

117442-98-5

Product Name

NovoSol Basal insulin

Molecular Formula

C16H14N2O6

Synonyms

NovoSol Basal insulin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.